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Compound of Interest

Compound Name: 3-Acetylpyridine oxime

Cat. No.: B010032 Get Quote

For Immediate Release

This technical guide offers a comprehensive overview of the methodologies and structural

analysis pertinent to the crystal structure of 3-acetylpyridine oxime. It is intended for

researchers, medicinal chemists, and professionals in drug development who are engaged in

the study of pyridine oximes, a class of compounds with significant applications in

pharmaceutical and materials science.

Note on Data Availability: The definitive crystallographic data for 3-acetylpyridine oxime,

corresponding to the Cambridge Structural Database (CSD) entry CCDC 149797, is contained

within a publication associated with the DOI 10.1039/b006043g[1]. As the full text of this

primary source is not publicly accessible through standard search tools, the quantitative data

tables herein are presented as a template and are pending data from the original publication.

This guide, therefore, focuses on the established experimental protocols and the anticipated

structural features based on analyses of analogous compounds.

Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis

and crystallization of the compound and culminates in the refinement of the crystal structure

from X-ray diffraction data.

Synthesis of (E)-1-(pyridin-3-yl)ethanone oxime
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3-Acetylpyridine oxime is typically synthesized through a condensation reaction between 3-

acetylpyridine and hydroxylamine. The reaction generally yields a mixture of (E) and (Z)

isomers, with the (E) isomer often being the thermodynamically more stable product, which is

preferentially isolated upon recrystallization.

Representative Protocol:

Preparation of Hydroxylamine Solution: Hydroxylamine hydrochloride is dissolved in water,

followed by the addition of an aqueous solution of a base, such as sodium hydroxide, to

liberate the free hydroxylamine. This step is performed in an ice bath to manage the

exothermic reaction.

Reaction: 3-Acetylpyridine is added to the chilled hydroxylamine solution. A precipitate of the

oxime forms rapidly. The mixture is stirred at a low temperature (e.g., 0-5 °C) for several

hours to ensure complete reaction.

Isolation and Purification: The crude product is collected by suction filtration and washed with

cold water.

Recrystallization: The crude oxime is purified by recrystallization from a suitable solvent,

such as hot water or an ethanol-water mixture, to yield single crystals of the desired isomer

suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise

three-dimensional arrangement of atoms in a crystalline solid.

General Procedure:

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature

(typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-

ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
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Data Reduction: The collected diffraction intensities are processed to correct for

experimental factors. This includes integration of reflection intensities, scaling, and

absorption corrections.

Structure Solution and Refinement: The processed data is used to solve the crystal structure,

typically using direct methods or Patterson methods, which yields an initial model of the

atomic positions. This model is then refined using full-matrix least-squares techniques to

minimize the difference between the observed and calculated structure factors, resulting in a

final, accurate structural model.

Experimental and Analytical Workflow
The process from chemical synthesis to final structural analysis follows a logical progression.

The workflow ensures that high-quality crystals are obtained and that the diffraction data is

accurately interpreted to yield a reliable molecular structure.
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Caption: Experimental workflow for 3-acetylpyridine oxime crystal structure analysis.

Data Presentation: Crystal Structure
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The results of a single-crystal X-ray diffraction study are summarized in a series of

standardized tables. The following tables serve as a template for the data corresponding to

CCDC 149797.

Table 1. Crystal Data and Structure Refinement for 3-
Acetylpyridine Oxime

Parameter Value

Chemical formula C₇H₈N₂O

Formula weight 136.15 g/mol

Temperature Data not available

Wavelength Data not available

Crystal system Data not available

Space group Data not available

Unit cell dimensions

a = Data not available Åb = Data not available

Åc = Data not available Åα = Data not available

°β = Data not available °γ = Data not available °

Volume Data not available Å³

Z (molecules per cell) Data not available

Density (calculated) Data not available g/cm³

Absorption coefficient Data not available mm⁻¹

F(000) Data not available

Final R indices [I>2σ(I)] Data not available

R indices (all data) Data not available

Goodness-of-fit on F² Data not available

Table 2. Selected Bond Lengths and Angles
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This table would list key intramolecular distances and angles, particularly those defining the

geometry of the oxime group and its orientation relative to the pyridine ring.

Bond/Angle Length (Å) / Degrees (°)

O(1)-N(1) Data not available

N(1)=C(7) Data not available

C(7)-C(6) Data not available

C(7)-C(1) Data not available

O(1)-N(1)=C(7) Data not available

N(1)=C(7)-C(1) Data not available

N(1)=C(7)-C(6) Data not available

Molecular Packing and Intermolecular Interactions
In the solid state, molecules of 3-acetylpyridine oxime are expected to be linked by

intermolecular hydrogen bonds. The oxime group provides a hydroxyl (-OH) donor and the

pyridine ring contains a nitrogen acceptor. This combination facilitates the formation of strong

O-H···N hydrogen bonds, which are a dominant feature in the crystal packing of related pyridine

oxime structures. These interactions link the molecules into chains or more complex networks,

defining the supramolecular architecture.

The diagram below illustrates the fundamental hydrogen-bonding motif anticipated between

two molecules of 3-acetylpyridine oxime, where the hydroxyl group of one molecule donates

a hydrogen bond to the pyridine nitrogen of a neighboring molecule.
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Caption: Key O-H···N hydrogen bond interaction in 3-acetylpyridine oxime crystals.

Table 3. Hydrogen Bond Geometry
This table would quantify the geometry of the key intermolecular interactions.
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D—H···A d(D-H) / Å d(H···A) / Å d(D···A) / Å ∠(DHA) / °

O(1)—

H(1)···N(2)i

Data not

available

Data not

available

Data not

available

Data not

available

Symmetry codes:

(i) would

describe the

transformation to

the acceptor

atom.

Conclusion
The crystal structure of 3-acetylpyridine oxime provides fundamental insights into its

molecular conformation and the supramolecular assembly governed by intermolecular forces.

While the precise, quantitative data from the definitive crystal structure determination remains

within its primary publication, this guide outlines the essential experimental procedures and

analytical expectations for this compound. The dominant structural feature is anticipated to be

strong O-H···N hydrogen bonding, which plays a critical role in the solid-state packing. For

definitive structural parameters, researchers are directed to the original study associated with

CCDC 149797.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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